Unk-Val-Leu-Gly-Lys-NHEt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unk-Val-Leu-Gly-Lys-NHEt is a synthetic peptide composed of the amino acids valine, leucine, glycine, and lysine, with an ethylamide group at the C-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unk-Val-Leu-Gly-Lys-NHEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Unk-Val-Leu-Gly-Lys-NHEt can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different protected amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or disulfides, while reduction will yield free thiol groups.
Scientific Research Applications
Unk-Val-Leu-Gly-Lys-NHEt has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Industry: The peptide can be used in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of Unk-Val-Leu-Gly-Lys-NHEt depends on its specific application. In general, peptides like this one can interact with cellular receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
Val-Leu-Gly-Lys-NH2: Similar to Unk-Val-Leu-Gly-Lys-NHEt but with an amide group instead of an ethylamide group.
Val-Leu-Gly-Lys-OH: The free acid form of the peptide.
Val-Leu-Gly-Lys-OMe: The methyl ester form of the peptide.
Uniqueness
This compound is unique due to the presence of the ethylamide group at the C-terminus, which can influence its stability, solubility, and interaction with biological targets compared to other similar peptides.
Biological Activity
Unk-Val-Leu-Gly-Lys-NHEt is a synthetic peptide that exhibits significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and applications in scientific research.
Synthesis Methodology
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The general steps include:
- Attachment of the First Amino Acid : The first amino acid, protected at the N-terminus, is attached to the resin.
- Deprotection : The protecting group is removed to expose the amino group.
- Coupling : The next protected amino acid is activated and coupled to the growing peptide chain.
- Repetition : Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
- Cleavage and Deprotection : The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.
This compound interacts with various cellular receptors and proteins, modulating their activity. Its mechanism of action involves:
- Receptor Binding : The peptide can bind to specific receptors on cell membranes, influencing signal transduction pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
- Cellular Uptake : Studies suggest that its structure may enhance cellular uptake, allowing it to exert its biological effects more effectively .
Biological Effects
The biological activity of this compound includes:
- Antimicrobial Activity : Similar peptides have shown efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
- Cell Proliferation and Differentiation : Research indicates that peptides with similar structures can influence cell growth and differentiation processes in vitro .
- Neuroprotective Effects : Some studies have suggested that such peptides may have neuroprotective properties, potentially useful in neurodegenerative disease models .
Case Studies
-
Antimicrobial Peptide Studies
In a study examining structural modifications in antimicrobial peptides, it was found that increasing hydrophobicity enhanced antimicrobial activity against Gram-negative bacteria. Substitutions involving lysine (Lys) and leucine (Leu) were particularly effective, which may correlate with the properties of this compound . -
Cellular Response to Peptide Treatment
A multi-level analysis demonstrated that peptides similar to this compound could significantly affect amino acid metabolism in cultured oocytes, indicating their role in cellular metabolic pathways .
Applications in Scientific Research
This compound has several applications:
- Model Peptide for Synthesis Studies : It serves as a model for studying peptide synthesis techniques and modifications.
- Biological Interaction Studies : The peptide can be utilized to explore protein-protein interactions and enzyme-substrate specificity.
- Diagnostic Development : Its properties make it suitable for developing biosensors and diagnostic assays .
Properties
IUPAC Name |
(2R,3S,4R,5R)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-(ethylamino)-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2,3,4,5,6-pentahydroxyhexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N6O10/c1-6-29-24(40)16(9-7-8-10-28)31-19(36)12-30-25(41)17(11-14(2)3)32-26(42)20(15(4)5)33-27(43)23(39)22(38)21(37)18(35)13-34/h14-18,20-23,34-35,37-39H,6-13,28H2,1-5H3,(H,29,40)(H,30,41)(H,31,36)(H,32,42)(H,33,43)/t16-,17-,18+,20-,21+,22-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJUTISHBMCCV-YJCZMGKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C(C(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N6O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.